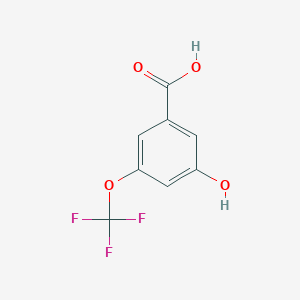

3-Hydroxy-5-(trifluoromethoxy)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-5-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O4/c9-8(10,11)15-6-2-4(7(13)14)1-5(12)3-6/h1-3,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXFYLCLJCPTLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)OC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Derivatization and Functionalization Strategies of 3 Hydroxy 5 Trifluoromethoxy Benzoic Acid

Chemical Transformations at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for a wide array of chemical transformations, enabling the introduction of various functional groups and the construction of more complex molecules.

Esterification Reactions for Molecular Diversification

Esterification of the carboxylic acid moiety is a fundamental strategy for molecular diversification, altering polarity, solubility, and metabolic stability. Standard methods such as Fischer-Speier esterification, involving refluxing the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄), are applicable. For substrates sensitive to strong acids, milder conditions are preferred.

One common challenge in the esterification of hydroxybenzoic acids is the potential for competing alkylation at the phenolic hydroxyl group. google.com To achieve selective esterification, methods using non-quaternizable tertiary amines, such as N,N-diisopropylethylamine, with alkyl halides can be employed, often in a homogeneous liquid phase. google.comgoogle.com Another effective approach involves the use of solid acid catalysts, like phosphoric acid-modified Montmorillonite K10 clay, which can facilitate high yields of esters under solvent-free conditions. epa.govijstr.org These solid catalysts are easily recoverable and reusable, offering an environmentally benign alternative. ijstr.org

| Substrate | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| p-Hydroxy Benzoic Acid | Methanol, 10 wt% PMK Catalyst, Reflux, 5h | Methyl p-hydroxybenzoate | 94% | ijstr.org |

| Salicylic Acid | Benzyl (B1604629) chloride, N,N-diisopropylethylamine, 100°C, 5h | Benzyl salicylate | 95.5% | google.com |

| 2-Hydroxybenzoic Acid | Corresponding alcohol, cat. H₂SO₄, Reflux, 12h | Various alkyl 2-hydroxybenzoates | Not specified | nih.gov |

Amidation and Peptide Coupling Methodologies

The formation of an amide bond from the carboxylic acid group is a cornerstone of medicinal chemistry, allowing for the synthesis of analogues of biologically active compounds. This transformation typically requires the activation of the carboxylic acid. A host of modern peptide coupling reagents have been developed to facilitate this reaction under mild conditions, minimizing side reactions and preserving the integrity of chiral centers. uni-kiel.de

These reagents are broadly classified into carbodiimides (e.g., DCC, DIC, EDC), phosphonium (B103445) salts (e.g., PyBOP, PyAOP), and aminium/uronium salts (e.g., HATU, HBTU, HCTU, COMU®). peptide.comiris-biotech.de The reaction generally proceeds by forming a highly reactive activated species, such as an O-acylisourea intermediate for carbodiimides or an activated OBt or OAt ester for onium salts. luxembourg-bio.com The addition of auxiliaries like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress racemization and enhance coupling efficiency, particularly for sterically hindered substrates. uni-kiel.de Phosphonium reagents like PyBOP are particularly useful for hindered couplings and cyclization reactions as they are less prone to cause side reactions compared to their uronium counterparts. luxembourg-bio.com

| Reagent Class | Examples | Key Features | Reference |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Cost-effective; byproduct removal can be an issue (DCC); EDC is water-soluble. | peptide.comiris-biotech.de |

| Phosphonium Salts | PyBOP, PyAOP | Highly efficient, especially for hindered amino acids; avoids certain side reactions like guanidinylation. | peptide.comluxembourg-bio.com |

| Aminium/Uronium Salts | HATU, HBTU, COMU® | Fast reaction rates; HATU and COMU® are highly reactive and based on potent activating auxiliaries (HOAt, OxymaPure®). |

Reduction to Alcohols and Subsequent Transformations

Reduction of the carboxylic acid moiety to a primary alcohol, in this case, [3-hydroxy-5-(trifluoromethoxy)phenyl]methanol, provides a precursor for further functionalization. Potent reducing agents such as lithium aluminum hydride (LiAlH₄) are effective for this transformation. However, LiAlH₄ is highly reactive and will also reduce other functional groups and deprotonate the acidic phenol (B47542). Therefore, protection of the phenolic hydroxyl group would be necessary prior to reduction.

A more chemoselective alternative is the use of borane (B79455) (BH₃), often as a complex with tetrahydrofuran (B95107) (BH₃·THF), which typically reduces carboxylic acids in the presence of phenols without requiring protection. An alternative two-step strategy involves first esterifying the carboxylic acid, as described in section 3.1.1, followed by reduction of the resulting ester. Ester reduction can be accomplished under milder conditions using reagents like sodium borohydride (B1222165) (NaBH₄) in combination with a Lewis acid or simply LiAlH₄, providing a more controlled route to the desired benzyl alcohol. This alcohol can then be further transformed, for example, by conversion to a halide for subsequent nucleophilic substitution reactions.

Formation of Acyl Halides and Anhydrides as Reactive Intermediates

Converting the carboxylic acid to a more electrophilic species, such as an acyl halide or anhydride, creates a highly reactive intermediate for subsequent nucleophilic acyl substitution. The most common transformation is the formation of an acyl chloride. This is typically achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent. google.com A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction with oxalyl chloride. google.com

Given the presence of the phenolic hydroxyl group in 3-hydroxy-5-(trifluoromethoxy)benzoic acid, which can react with these chlorinating agents, protective group strategies may be necessary to achieve selective conversion. Alternatively, reaction conditions can be carefully controlled. These acyl chlorides are generally not isolated due to their reactivity and moisture sensitivity but are instead generated in situ and immediately reacted with a nucleophile, such as an alcohol or amine, to form the corresponding ester or amide with high efficiency. nih.gov

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group offers another site for derivatization, allowing for the introduction of various substituents that can significantly modulate the compound's electronic and steric properties.

Etherification and Alkylation Processes

Alkylation of the phenolic hydroxyl group to form an ether is a common and powerful modification. The classical Williamson ether synthesis is a widely used method, involving the deprotonation of the phenol with a suitable base (e.g., potassium carbonate, sodium hydride) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. rsc.org This method is effective for introducing a variety of alkyl and benzyl groups.

For more delicate substrates or when using alcohol nucleophiles, the Mitsunobu reaction is an exceptionally mild and versatile alternative. missouri.edubyjus.com This reaction utilizes a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack by the phenol. jk-sci.com The reaction proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, if one is present, and is tolerant of a wide range of functional groups. missouri.edujk-sci.com This method has been successfully applied to the etherification of substituted phenols, including those on benzoate (B1203000) ester scaffolds. rsc.org

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Williamson Ether Synthesis | Base (e.g., K₂CO₃, NaH), Alkyl Halide (R-X) | Robust and widely applicable for primary and some secondary alkyl halides. | rsc.org |

| Mitsunobu Reaction | Alcohol (R-OH), PPh₃, DEAD or DIAD | Mild, neutral conditions; proceeds with inversion of configuration for secondary alcohols. | byjus.comjk-sci.com |

Esterification of the Phenolic Hydroxyl Functionality

Selective esterification of the phenolic hydroxyl group in the presence of the carboxylic acid functionality is a challenging yet crucial transformation for modifying the properties of this compound. Standard esterification methods often react with the more nucleophilic carboxylate. Therefore, strategies that favor reaction at the less acidic phenolic hydroxyl group are required.

One effective approach is the Mitsunobu reaction, which allows for the esterification of phenols under mild, neutral conditions. researchgate.net This reaction typically involves treating the phenol with a carboxylic acid in the presence of a phosphine, like triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.net This method is known for its high efficiency in forming phenyl esters. researchgate.net

Another powerful strategy is enzymatic catalysis. Lipases, for instance, have demonstrated high selectivity for esterifying aliphatic hydroxyl groups while leaving phenolic hydroxyls untouched. nih.govresearchgate.net However, by carefully selecting the enzyme and reaction conditions (e.g., solvent, acyl donor), it is possible to achieve selective acylation of the phenolic group. This approach offers a green chemistry alternative, proceeding under mild conditions and often with high chemoselectivity. nih.gov

| Reaction | Reagents | Key Features |

|---|---|---|

| Mitsunobu Reaction | Carboxylic Acid, PPh₃, DEAD/DIAD | Proceeds under mild, neutral conditions; generally provides good to excellent yields for phenyl esters. researchgate.net |

| Enzymatic Esterification | Acyl Donor, Lipase or other suitable enzyme | Highly selective under mild conditions; environmentally friendly approach. nih.govresearchgate.net |

| Acylation with Acyl Halides/Anhydrides | Acyl Chloride/Anhydride, Base (e.g., Pyridine) | Requires protection of the carboxylic acid group first to prevent side reactions. |

Selective Oxidation Pathways of the Hydroxyl Group

The phenolic hydroxyl group of this compound is susceptible to oxidation, a process that can lead to the formation of various products, including quinones or polymeric materials. The outcome of the oxidation is highly dependent on the oxidant used and the reaction conditions.

Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH), can readily oxidize phenolic compounds. doi.org The reaction mechanism often involves the initial formation of a phenoxy radical, which is stabilized by the aromatic ring. nih.gov This intermediate can then undergo further reactions. For phenolic acids, the reaction with hydroxyl radicals is rapid, with rate constants typically in the range of 10⁹ M⁻¹ s⁻¹. doi.org

Under certain conditions, particularly in autothermal pyrolysis, phenolic hydroxyl groups can be oxidized to form aromatic carbonyls. osti.gov This transformation leads to a decrease in the hydroxyl content of the molecule. osti.gov The extent of oxidation can influence subsequent polymerization reactions, as the resulting carbonyl compounds may have different reactivity profiles compared to the parent phenol. osti.gov

The table below outlines potential oxidation pathways.

| Oxidation Method | Typical Reagents/Conditions | Potential Products |

|---|---|---|

| Radical Oxidation | Fenton's Reagent (Fe²⁺/H₂O₂), other AOPs | Phenoxy radicals, hydroxylated derivatives, ring-opened products. doi.org |

| Chemical Oxidation | Chromium reagents, Fremy's salt | Quinone-like structures (if the substitution pattern allows). |

| Autothermal Pyrolysis | High temperature, controlled oxygen | Aromatic carbonyl compounds. osti.gov |

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzene (B151609) Ring Scaffold

The benzene ring of this compound is substituted with groups that have competing directing effects in electrophilic aromatic substitution (SₑAr) reactions. The hydroxyl group (-OH) is a strongly activating, ortho, para-director. Conversely, the carboxylic acid (-COOH) and trifluoromethoxy (-OCF₃) groups are deactivating and meta-directing.

C4 Position: This position is ortho to the -OH group and meta to both the -COOH and -OCF₃ groups.

C2 Position: This position is also ortho to the -OH group and meta to the -OCF₃ group, but ortho to the deactivating -COOH group, which may introduce steric hindrance.

C6 Position: This position is para to the -OH group, but is sterically hindered and electronically influenced by the adjacent -OCF₃ group.

Therefore, electrophilic substitution is most likely to occur at the C4 position, followed by the C2 position. Common SₑAr reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃). wikipedia.orgmasterorganicchemistry.com For example, nitration would likely yield 3-hydroxy-4-nitro-5-(trifluoromethoxy)benzoic acid as the major product.

Nucleophilic aromatic substitution (NAS) is generally difficult on electron-rich benzene rings and typically requires the presence of strong electron-withdrawing groups and a good leaving group. While the -COOH and -OCF₃ groups are electron-withdrawing, the presence of the activating -OH group makes standard NAS challenging on this scaffold.

| Substituent | Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| -OH | C3 | Activating | Ortho, Para (to C2, C4, C6) |

| -COOH | C1 | Deactivating | Meta (to C3, C5) |

| -OCF₃ | C5 | Deactivating | Meta (to C1, C3) |

Transition-Metal Catalyzed Cross-Coupling Reactions at Aromatic Positions

To engage this compound in transition-metal catalyzed cross-coupling reactions, it is first necessary to introduce a suitable functional group, typically a halide (I, Br) or a triflate, onto the aromatic ring. This can be achieved via electrophilic halogenation, as described in the previous section, likely at the C4 or C2 positions.

Once the halogenated derivative is prepared, it can serve as a substrate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid) in the presence of a palladium catalyst and a base to form a biaryl structure.

Hiyama Coupling: This involves the coupling of an organosilicon compound with an organic halide, catalyzed by a transition metal like palladium. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond between an aryl halide and an amine.

Heck Reaction: This reaction couples the aryl halide with an alkene under palladium catalysis.

These reactions provide powerful tools for elaborating the core structure, allowing for the introduction of a wide range of substituents, including alkyl, aryl, amino, and vinyl groups, at specific positions on the aromatic ring.

Stereoselective Derivatization to Introduce Chiral Centers

Introducing chirality to the achiral this compound molecule requires stereoselective reactions. This can be achieved by modifying the existing functional groups or by adding new chiral substituents.

One strategy involves the use of chiral derivatizing agents. acs.org The carboxylic acid or the phenolic hydroxyl group can be esterified with a chiral alcohol or acid, respectively. This process creates a mixture of diastereomers that can potentially be separated chromatographically. Analysis of these diastereomers, for example by NMR spectroscopy, can also be used to determine the enantiomeric purity of the chiral reagent used. acs.org

Another approach is to perform an asymmetric reaction on a derivative of the molecule. For example, a derivative containing a prochiral center could be subjected to an asymmetric reduction or alkylation using a chiral catalyst. Chiral Lewis acids, for instance, can catalyze enantioselective reactions like Friedel-Crafts alkylations on phenolic substrates, leading to products with high enantiomeric excess. nih.gov

Furthermore, transition-metal catalysis can be employed for asymmetric transformations. Chiral ligands coordinated to a metal center can induce stereoselectivity in cross-coupling reactions, leading to the formation of atropisomers or products with new stereocenters. mdpi.comacs.org For example, an asymmetric cross-coupling reaction could be used to introduce a chiral substituent onto the aromatic ring. The development of enzymatic "trifluoromethylases" also points towards future biocatalytic strategies for the enantioselective introduction of CF₃-containing chiral centers. acs.org These advanced methods provide access to optically pure derivatives, which is often crucial for applications in medicinal chemistry and materials science. nih.govnih.gov

High Resolution Spectroscopic and Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Hydroxy-5-(trifluoromethoxy)benzoic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of the molecular structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. Given the 1,3,5-substitution pattern, three aromatic proton signals would be anticipated. The chemical shifts (δ) are influenced by the electronic effects of the substituents. The carboxylic acid (-COOH) and trifluoromethoxy (-OCF₃) groups are electron-withdrawing, which deshields the aromatic protons, shifting their signals downfield. Conversely, the hydroxyl (-OH) group is electron-donating, which shields the protons, moving their signals upfield. The protons will appear as finely split multiplets due to small meta-couplings between them. Additionally, labile protons from the hydroxyl and carboxylic acid groups would be visible, often as broad singlets, whose positions can be concentration and solvent-dependent.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eight distinct carbon signals are expected: six for the aromatic ring, one for the carboxylic acid carbon, and one for the trifluoromethoxy carbon. The chemical shifts of the aromatic carbons are diagnostic; the carbons directly attached to the electronegative oxygen atoms (C-OH and C-OCF₃) and the carbonyl group (C-COOH) would be shifted significantly downfield. The carbon of the trifluoromethoxy group will exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | ~7.8 - 8.0 | - |

| H-4 | ~7.4 - 7.6 | - |

| H-6 | ~7.2 - 7.4 | - |

| -OH | Broad, variable | - |

| -COOH | Broad, variable (>10) | ~165 - 170 |

| C-1 (-COOH) | - | ~132 - 135 |

| C-2 | - | ~125 - 128 |

| C-3 (-OH) | - | ~155 - 158 |

| C-4 | - | ~118 - 121 |

| C-5 (-OCF₃) | - | ~148 - 151 (q) |

| C-6 | - | ~115 - 118 |

| -OCF₃ | - | ~120 (q, ¹JCF ≈ 257 Hz) |

Note: These are predicted values based on substituent effects and data from analogous compounds. Actual experimental values may vary based on solvent and other conditions.

¹⁹F NMR is a highly specific technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. This is because the three fluorine atoms of the trifluoromethoxy group are chemically equivalent and are not typically coupled to any nearby protons. The chemical shift of this signal is characteristic of the -OCF₃ group and serves as a definitive confirmation of its presence. For related compounds with a trifluoromethoxy group on a benzene (B151609) ring, the chemical shift is typically observed in the range of -58 to -60 ppm relative to a CFCl₃ standard.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. In the COSY spectrum of this compound, cross-peaks would be expected between the adjacent aromatic protons, confirming their connectivity on the ring. For instance, a weak cross-peak between H-2 and H-6 (a ⁴J or meta-coupling) might be observable, helping to assign these protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). This allows for the unambiguous assignment of each protonated aromatic carbon. For example, the proton signal at ~7.8 ppm would show a correlation to its attached carbon signal in the ~125 ppm region.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over two to three bonds). HMBC is instrumental in piecing together the entire molecular puzzle. Key correlations would include:

The aromatic proton H-2 showing correlations to the carboxylic carbon (C-1), C-3, and C-6.

The aromatic proton H-4 correlating with C-2, C-3, C-5, and C-6.

The aromatic proton H-6 showing correlations to the carboxylic carbon (C-1), C-2, C-4, and C-5. These correlations definitively establish the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass, and therefore the molecular formula, of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental composition of the molecule. For this compound, the molecular formula is C₈H₅F₃O₃. HRMS analysis, typically using electrospray ionization (ESI), would be used to measure the exact mass of the molecular ion. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₅F₃O₃ |

| Exact Mass (Monoisotopic) | 206.0191 g/mol |

| Calculated m/z for [M-H]⁻ | 205.0118 |

| Calculated m/z for [M+H]⁺ | 207.0269 |

Observing an ion with a mass that matches the calculated value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. nih.gov

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation, providing further structural proof. The fragmentation of substituted benzoic acids is well-studied. acs.orgvu.edu.au For the deprotonated molecule of this compound ([M-H]⁻ at m/z 205.01), a characteristic primary fragmentation would be the loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group, a process known as decarboxylation. This would result in a prominent fragment ion at m/z 161.02.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

No specific experimental IR or Raman spectra for this compound were identified in a thorough review of scientific databases. While the fundamental vibrational modes can be predicted based on its functional groups, actual research findings detailing peak assignments and vibrational analysis for this specific molecule are not available.

Based on general principles for aromatic carboxylic acids, the IR spectrum would be expected to show characteristic absorptions:

A very broad O-H stretching band for the carboxylic acid, typically in the 3300-2500 cm⁻¹ region.

A strong C=O (carbonyl) stretching band, anticipated around 1710-1680 cm⁻¹ for an aromatic acid.

C-O stretching vibrations for the carboxylic acid and the ether linkage of the trifluoromethoxy group.

Strong, characteristic C-F stretching bands associated with the -OCF₃ group, typically found in the 1300-1000 cm⁻¹ region.

Without experimental data, a detailed analysis and data table cannot be constructed.

X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights

The search for single-crystal X-ray diffraction studies on this compound yielded no results. Consequently, information regarding its crystal system, space group, unit cell dimensions, and intramolecular bond lengths/angles is not available in the public domain. Such a study would be necessary to definitively determine its solid-state conformation, molecular packing, and hydrogen-bonding networks.

Advanced Chromatographic Methods for Purity Profiling and Quantitative Analysis

Detailed, validated chromatographic methods specifically developed for the analysis of this compound are not described in the available literature.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS), including Derivatization Protocols

Direct GC analysis of this compound is challenging due to its low volatility and polar nature, stemming from the carboxylic acid and hydroxyl groups. For GC-MS analysis, a derivatization step would be essential to convert the polar -OH and -COOH groups into more volatile and thermally stable ethers and esters, respectively. A common derivatizing agent for this purpose is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). However, no specific, published protocols or derivatization efficiencies for this compound were found.

High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS) for Non-Volatile Species

HPLC is the more appropriate technique for the analysis of this non-volatile compound. A reversed-phase HPLC method would likely be effective, utilizing a C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient. Detection could be achieved via UV-Vis spectrophotometry or, for greater sensitivity and specificity, by mass spectrometry (LC-MS). In LC-MS, the compound would likely be analyzed in negative ion mode, detecting the deprotonated molecule [M-H]⁻. Despite the suitability of this technique, no specific studies detailing retention times, mass fragmentation patterns, or quantitative methods for this compound have been published.

Chiral Chromatography for Enantiomeric Purity and Resolution Studies

The molecule this compound is achiral; it does not possess a stereocenter and therefore does not have enantiomers. As a result, chiral chromatography is not an applicable technique for assessing its purity or for resolution studies.

Computational Chemistry and Theoretical Investigations of 3 Hydroxy 5 Trifluoromethoxy Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. vjst.vn Calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the optimized molecular geometry and the distribution of electron density. dntb.gov.uamdpi.com

For 3-Hydroxy-5-(trifluoromethoxy)benzoic acid, the electron density is significantly polarized. The highly electronegative fluorine and oxygen atoms in the trifluoromethoxy and hydroxyl groups pull electron density away from the aromatic ring and adjacent carbon atoms. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. Regions of negative potential (typically colored red) are located around the oxygen atoms of the carboxyl and hydroxyl groups, indicating areas susceptible to electrophilic attack. ajchem-a.com Conversely, regions of positive potential (blue) are found around the hydrogen atoms of the hydroxyl and carboxyl groups, highlighting sites for potential nucleophilic interaction. This distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Table 1: Hypothetical Calculated Mulliken Atomic Charges for this compound This table presents illustrative data typical for a DFT analysis of a substituted benzoic acid. Actual values would require specific computation.

| Atom | Charge (e) |

|---|---|

| O (Carboxyl C=O) | -0.55 |

| O (Carboxyl -OH) | -0.60 |

| H (Carboxyl -OH) | +0.45 |

| O (Phenolic -OH) | -0.62 |

| H (Phenolic -OH) | +0.43 |

| O (Trifluoromethoxy) | -0.40 |

| F (Trifluoromethoxy) | -0.25 |

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

Table 2: Hypothetical Quantum Chemical Descriptors for this compound This table presents exemplary data based on FMO analysis of similar aromatic compounds. Actual values would require specific computation.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.7 | LUMO - HOMO; indicates chemical stability |

| Hardness (η) | 2.35 | (LUMO - HOMO) / 2; measures resistance to charge transfer |

| Electrophilicity Index (ω) | 3.8 | μ²/2η; describes electrophilic power |

Conformational Analysis and Exploration of Potential Energy Surfaces

The flexibility of this compound arises from the rotation of its substituent groups, particularly around the single bonds connecting the carboxylic acid and hydroxyl groups to the aromatic ring. Computational methods can be used to perform a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of specific dihedral angles. This analysis helps identify the most stable conformers (energy minima) and the energy barriers to rotation (transition states). For benzoic acid derivatives, the orientation of the carboxylic acid group relative to the ring is a key conformational feature, often stabilized by intermolecular hydrogen bonding in the solid state. mdpi.com The presence of the ortho-hydroxyl group in other benzoic acids can lead to intramolecular hydrogen bonding, but in this meta-substituted compound, intermolecular interactions are more likely to dictate the preferred conformation in condensed phases. nih.gov

Prediction of Spectroscopic Parameters from First Principles (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry allows for the a priori prediction of spectroscopic properties. By calculating the optimized geometry and performing subsequent frequency calculations, a theoretical vibrational spectrum (FTIR and Raman) can be generated. orientjchem.org The calculated frequencies for specific bond stretches, bends, and torsions can be compared to experimental data to confirm structural assignments. ijtsrd.comresearchgate.net For this compound, characteristic vibrational modes would include the O-H and C=O stretching of the carboxylic acid, the phenolic O-H stretch, C-F stretching modes of the trifluoromethoxy group, and various C-C and C-H vibrations of the aromatic ring. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. liverpool.ac.ukresearchgate.net These calculations provide theoretical chemical shifts that, when compared with experimental spectra, can aid in the complete assignment of all signals and confirm the molecular structure. docbrown.info

Table 3: Hypothetical Comparison of Calculated and Expected Vibrational Frequencies (cm⁻¹) This table provides an illustration of how theoretical calculations are used to assign experimental spectroscopic data.

| Vibrational Mode | Expected Range (cm⁻¹) | Calculated Value (cm⁻¹) | Assignment |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 | 3050 | Broad, due to H-bonding |

| O-H Stretch (Phenol) | 3200-3600 | 3550 | Sharp or broad depending on H-bonding |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | 1705 | Strong intensity |

| C-F Stretch (Trifluoromethoxy) | 1100-1300 | 1250, 1180 | Strong, characteristic bands |

| C-O Stretch (Ether) | 1200-1275 | 1230 | Strong intensity |

Reaction Mechanism Elucidation and Transition State Characterization

Theoretical chemistry is an invaluable tool for studying reaction mechanisms. By mapping the reaction pathway from reactants to products, computational methods can identify transition state structures, which are the energy maxima along the reaction coordinate. mdpi.com The energy difference between the reactants and the transition state defines the activation energy, a key determinant of the reaction rate. For this compound, one could theoretically study reactions such as esterification, decarboxylation, or electrophilic aromatic substitution. Such studies would involve locating the relevant transition states and intermediates, providing a detailed, step-by-step molecular view of the transformation that is often inaccessible to experimental observation alone.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations typically model a single molecule in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of a molecule within a larger system, such as in a solvent or a crystal lattice. researchgate.net MD simulations use classical mechanics to calculate the trajectories of atoms and molecules over time, providing insight into dynamic processes. For this compound, MD simulations could be used to study how it interacts with solvent molecules like water, mapping out the hydrogen-bonding networks and solvation shell structure. nih.gov Furthermore, these simulations can explore how multiple molecules of the compound interact with each other, predicting aggregation behavior and providing a basis for understanding its solid-state packing and crystal structure. ajchem-a.com

Article on this compound Cannot Be Generated Due to Lack of Specific Research Data

Following a comprehensive search for scientific literature and data, it is not possible to generate the requested article on This compound . The search results did not yield specific information regarding its applications and strategic roles in advanced organic synthesis as outlined.

The available literature and data predominantly focus on the related but structurally distinct compound, 3-Hydroxy-5-(trifluoromethyl)benzoic acid . While both molecules share a 3-hydroxybenzoic acid core, the key difference lies in the substituent at the 5-position: a trifluoromethoxy (-OCF₃) group in the requested compound versus a trifluoromethyl (-CF₃) group in the widely documented analogue. This structural difference is significant and imparts distinct chemical and physical properties, meaning the synthetic applications and roles of one cannot be ascribed to the other.

Searches for the specific applications of This compound in the following areas yielded no relevant results:

Its function as a versatile building block in complex chemical synthesis.

Its role as a key intermediate in the synthesis of pharmaceutical precursors.

Its use as a scaffold for agrochemical development.

Its application as a constituent in the production of specialty chemicals and functional materials.

Its role in the design and synthesis of ligands for catalysis.

Its contribution to the development of novel fluoroaromatic reagents and catalysts.

Its exploitation in stereoselective synthesis for inducing chirality.

Due to the strict requirement to focus solely on This compound and the absence of specific research findings for this compound in the public domain, fulfilling the article request as outlined is not feasible without resorting to speculation or incorrectly applying data from other compounds.

Future Perspectives and Emerging Research Frontiers for 3 Hydroxy 5 Trifluoromethoxy Benzoic Acid

Innovations in Sustainable and Green Synthetic Methodologies for its Production

The future production of 3-hydroxy-5-(trifluoromethoxy)benzoic acid will increasingly align with the principles of green chemistry, aiming to reduce environmental impact and enhance safety and efficiency. solubilityofthings.comepitomejournals.com Traditional multi-step syntheses of functionalized aromatic compounds often rely on stoichiometric reagents, hazardous solvents, and energy-intensive conditions. Innovations are anticipated in several key areas:

Catalytic Approaches: A shift from stoichiometric reagents to catalytic systems is a primary goal. For instance, instead of using stoichiometric amounts of oxidizing agents to convert a precursor like 3-hydroxy-5-(trifluoromethoxy)toluene, research will focus on developing selective aerobic oxidation reactions using transition-metal or enzyme catalysts. paperpublications.org This improves atom economy and reduces inorganic waste.

Renewable Feedstocks and Solvents: While likely starting from petroleum-derived precursors, future pathways may explore bio-based feedstocks. A more immediate focus is the replacement of hazardous organic solvents (e.g., chlorinated hydrocarbons) with greener alternatives like water, supercritical CO2, or bio-derived solvents (e.g., 2-methyltetrahydrofuran). nih.gov Enzymatic esterification in organic media has been optimized for similar benzoic acids and represents a viable green approach. nih.gov

Energy Efficiency: The adoption of alternative energy sources such as microwave irradiation or ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov These techniques can also enhance reaction yields and selectivity.

The application of green chemistry principles aims to create a manufacturing process that is not only environmentally benign but also more economical and safer. paperpublications.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches

| Synthetic Aspect | Traditional Approach | Green/Sustainable Innovation | Core Principle Addressed |

|---|---|---|---|

| Oxidation | Stoichiometric oxidants (e.g., KMnO4, CrO3) | Catalytic aerobic oxidation (e.g., Co/Mn catalysts) | Prevention of waste, Atom economy |

| Solvents | Chlorinated solvents, DMF, NMP | Water, supercritical fluids, bio-solvents | Safer solvents and auxiliaries |

| Energy Input | Conventional thermal heating | Microwave irradiation, sonochemistry | Design for energy efficiency |

| Derivatization | Use of protecting groups | Direct, selective functionalization using catalysts | Reduce derivatives |

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production

For the scalable and on-demand production of this compound and its derivatives, flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing. bohrium.comresearchgate.net Continuous flow reactors, particularly microreactors, provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and greater consistency. acs.orgnih.gov

Key areas for integration include:

Telescoped Synthesis: Multi-step syntheses can be "telescoped" into a continuous sequence without the need for isolating and purifying intermediates. uc.pt This significantly reduces waste, manual labor, and production time.

Enhanced Safety: Many reactions, such as nitration or diazotization, involve hazardous reagents or unstable intermediates. The small reactor volumes in flow systems minimize the risk associated with potential runaway reactions.

Process Intensification: Reactions can be conducted at elevated temperatures and pressures, drastically accelerating reaction rates in a controlled manner. For instance, esterification of benzoic acids, which is often slow in batch, can be achieved in minutes under supercritical conditions in a flow reactor. nih.gov

The combination of flow chemistry with automated control systems, incorporating real-time monitoring via in-line analytics (e.g., IR, NMR), enables the creation of "self-optimizing" reactors. innovationnewsnetwork.combeilstein-journals.orgsemanticscholar.org These platforms can autonomously adjust conditions to maximize yield or minimize impurities, facilitating rapid process development and manufacturing. semanticscholar.org

Exploration of Novel Derivatization Pathways for Enhanced Molecular Functionality

The three distinct functional handles on this compound—the carboxylic acid, the phenol (B47542), and the aromatic ring—offer a rich landscape for chemical derivatization to generate novel molecules with tailored properties.

Carboxylic Acid Group: This site is readily converted into a wide array of functional groups.

Amidation: Coupling with various amines to form amides is a cornerstone of medicinal chemistry. This can be achieved using standard coupling agents or greener, catalytic methods.

Esterification: Reaction with alcohols yields esters, which can act as prodrugs or serve as building blocks in polymer science.

Reduction: Selective reduction can afford the corresponding benzyl (B1604629) alcohol, a precursor for further functionalization.

Phenolic Hydroxyl Group: The acidity and nucleophilicity of the phenol allow for diverse transformations.

Etherification: Williamson ether synthesis with alkyl halides can be used to introduce a variety of alkyl or aryl side chains.

Acylation: Reaction with acyl chlorides or anhydrides produces phenyl esters, modifying the electronic and steric properties of the molecule.

Aromatic Ring: While the ring is deactivated by two electron-withdrawing groups (-COOH and -OCF3), it may still undergo regioselective electrophilic aromatic substitution under forcing conditions, or nucleophilic aromatic substitution if a suitable leaving group is present on a precursor.

These derivatization pathways can be used to systematically modulate properties such as lipophilicity, acidity, and biological activity, making the core structure a valuable scaffold for drug discovery and materials science. rasayanjournal.co.inresearchgate.net

Table 2: Potential Derivatization Reactions and Resulting Functionalities

| Reaction Site | Reagents | Reaction Type | Resulting Functional Group |

|---|---|---|---|

| Carboxylic Acid | Amine, Coupling Agent | Amidation | Amide |

| Carboxylic Acid | Alcohol, Acid Catalyst | Fischer Esterification | Ester |

| Phenolic Hydroxyl | Alkyl Halide, Base | Williamson Ether Synthesis | Ether |

| Phenolic Hydroxyl | Acyl Chloride, Base | Acylation | Phenyl Ester |

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

Retrosynthesis and Pathway Design: For a novel target molecule, AI algorithms can propose multiple synthetic pathways by deconstructing the molecule into simpler, commercially available precursors. atomfair.com This can reveal non-obvious or more efficient routes that a chemist might overlook.

Reaction Condition Optimization: ML models can predict the optimal conditions (e.g., solvent, catalyst, temperature, concentration) for a given reaction to maximize yield and selectivity. beilstein-journals.orgchemcopilot.com This is particularly valuable for complex, multi-variable systems and can significantly reduce the number of experiments needed. chemai.io

Forward Prediction and Byproduct Identification: AI tools can predict the likely outcome of a planned reaction, including potential side products. cam.ac.uknih.gov This foresight allows chemists to proactively address purification challenges and adjust conditions to minimize unwanted reactions.

Property Prediction: ML models can be trained to predict the physicochemical and biological properties of virtual derivatives. nih.gov This enables in silico screening of large libraries of potential molecules derived from the this compound scaffold, prioritizing the synthesis of only the most promising candidates.

Discovery of New Catalytic Applications for its Derivatives

The inherent acidity of the phenolic and carboxylic acid protons, amplified by the strong electron-withdrawing effect of the trifluoromethoxy group, suggests that derivatives of this compound could function as novel organocatalysts. innospk.com Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a cornerstone of modern green chemistry. acs.org

The functional groups on this scaffold can participate in catalysis through several mechanisms:

Brønsted Acid Catalysis: The carboxylic acid and phenol can act as proton donors, activating electrophiles like carbonyls or imines toward nucleophilic attack. rsc.org The enhanced acidity due to the -OCF3 group could lead to higher catalytic activity compared to unsubstituted analogues.

Hydrogen-Bonding Catalysis: The -OH and -COOH groups can act as hydrogen-bond donors, forming non-covalent interactions with substrates to stabilize transition states and control stereoselectivity in asymmetric reactions. rsc.orgmdpi.com

Future research could involve designing and synthesizing chiral derivatives of this compound to serve as catalysts for stereoselective transformations, a highly sought-after goal in pharmaceutical synthesis.

Participation in Multi-Component Reactions for Rapid Structural Complexity Generation

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are powerful tools for generating molecular diversity efficiently. nih.govfrontiersin.org The carboxylic acid functionality of this compound makes it an ideal candidate for participation in several well-established MCRs.

The most prominent example is the Ugi four-component reaction (U-4CR) . In this reaction, an aldehyde, an amine, an isocyanide, and a carboxylic acid combine to form an α-acylamino amide. wikipedia.orgorganic-chemistry.org By employing this compound as the acid component, complex peptide-mimetics can be synthesized in a single, highly atom-economical step. frontiersin.orgacs.org This would rapidly introduce the unique trifluoromethoxy-substituted phenolic moiety into diverse molecular scaffolds, creating large libraries of novel compounds for biological screening.

The exploration of this compound in other MCRs, such as the Passerini reaction, further broadens the scope for creating structurally complex and functionally rich molecules from simple starting materials.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Hydroxy-5-(trifluoromethoxy)benzoic acid to improve yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as halogenation or coupling of precursor benzoic acids. For example, bromination of substituted benzoic acids under controlled conditions (e.g., using bromine or N-bromo reagents) can introduce halogens at specific positions . Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product. Monitoring reaction intermediates using thin-layer chromatography (TLC) or HPLC ensures stepwise optimization .

Q. What advanced analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- LC-MS : For qualitative and quantitative analysis, LC-MS platforms can identify molecular ions (e.g., [M+H]⁺) and detect impurities or degradation products .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity by resolving signals for hydroxyl (-OH), trifluoromethoxy (-OCF₃), and aromatic protons .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns for solid-state studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

- Methodological Answer : Contradictions in solubility (e.g., ethanol vs. aqueous buffers) may arise from differences in purity, crystallinity, or pH. To address this:

- Conduct solubility screens using standardized solvents (e.g., DMSO, methanol, PBS) under controlled pH and temperature.

- Compare results with structurally analogous compounds (e.g., 3-Chloro-5-(trifluoromethyl)benzoic acid, which shows high solubility in polar aprotic solvents) .

- Characterize polymorphs via differential scanning calorimetry (DSC) or powder XRD to identify crystalline vs. amorphous forms .

Q. What in vitro assays are suitable for studying the biological activity of this compound?

- Methodological Answer :

- Antioxidant Assays : Use DPPH or ABTS radical scavenging assays, referencing IC₅₀ values of similar phenyl ether derivatives (e.g., 19.3 μM for compound 2 in ) .

- Enzyme Inhibition Studies : Screen against targets like cyclooxygenase (COX) or lipoxygenase (LOX) using fluorometric or colorimetric substrates.

- Cellular Uptake Studies : Employ fluorescently tagged derivatives or LC-MS to quantify intracellular accumulation .

Q. How can computational modeling aid in understanding the interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use SMILES/InChi descriptors (e.g., from ) to model binding poses with proteins like WDR5-MYC, as demonstrated for sulfonamide inhibitors .

- QSAR Studies : Correlate substituent effects (e.g., -OCF₃ vs. -CF₃) with bioactivity using descriptors like logP or electrostatic potential maps .

Q. What strategies mitigate stability issues during storage or experimental use?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.